N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Mechanism of Action
Mode of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to interact with a variety of biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
A study on a similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, showed that it met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide may also have favorable pharmacokinetic properties.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide has been shown to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are crucial for understanding how this compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with phthalic anhydride to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as ultrasonic irradiation and the application of solid acid catalysts. These methods enhance the efficiency and eco-friendliness of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)sulfonyl-D-alanine
- 2-(4-methoxyphenyl)acetamide
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
Compared to these similar compounds, N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its unique combination of functional groups and aromatic rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-10-8-15(9-11-17)23-20(25)14-7-12-18-19(13-14)22(27)24(21(18)26)16-5-3-2-4-6-16/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHNDSAUXPECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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